molecular formula C20H16Cl2N2O2 B2842137 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione CAS No. 179121-03-0

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione

Cat. No.: B2842137
CAS No.: 179121-03-0
M. Wt: 387.26
InChI Key: HUKWONZDEMSPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system substituted with a chloro group and a piperazinyl moiety attached to a chlorophenyl group. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the initial formation of the naphthoquinone core, followed by the introduction of the chloro and piperazinyl substituents. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium for coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone core can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione involves its interaction with cellular targets, leading to various biological effects. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the piperazinyl moiety may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione
  • 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione

Uniqueness

2-Chloro-3-[4-(3-chlorophenyl)piperazinyl]naphthalene-1,4-dione is unique due to the presence of the piperazinyl moiety, which can enhance its biological activity and specificity. The combination of the naphthoquinone core with the chlorophenyl-piperazinyl group provides a distinct chemical structure that can interact with a variety of biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

IUPAC Name

2-chloro-3-[4-(3-chlorophenyl)piperazin-1-yl]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-13-4-3-5-14(12-13)23-8-10-24(11-9-23)18-17(22)19(25)15-6-1-2-7-16(15)20(18)26/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKWONZDEMSPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.